molecular formula C22H16ClN3O2S B2523647 N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422289-78-9

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2523647
CAS No.: 422289-78-9
M. Wt: 421.9
InChI Key: FFEAWJRJEVSEBJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps. One common approach includes the condensation of 4-chlorobenzylamine with 2-mercapto-3H-quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzamide
  • N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-thioxo-1H-quinazolin-3-yl)benzamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both a quinazolinone core and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

422289-78-9

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)

InChI Key

FFEAWJRJEVSEBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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